molecular formula C19H31N5O B3908111 N-cycloheptyl-3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidine-1-carboxamide

N-cycloheptyl-3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidine-1-carboxamide

Cat. No. B3908111
M. Wt: 345.5 g/mol
InChI Key: OCAHSRGPHKUJBL-UHFFFAOYSA-N
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Description

“N-cycloheptyl-3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidine-1-carboxamide” is a complex organic compound that contains several functional groups and structural features. It includes a cycloheptyl group, a piperidine ring, a 1,2,3-triazole ring, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The 1,2,3-triazole ring could potentially be formed via a [3+2] cycloaddition reaction, a common method for synthesizing triazoles . The piperidine ring could be formed through a variety of methods, including cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole and piperidine rings are likely to add rigidity to the structure, while the cycloheptyl and cyclopropyl groups could potentially introduce some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The carboxamide could potentially undergo hydrolysis, the triazole ring might participate in cycloaddition reactions, and the piperidine ring could potentially be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple rings is likely to increase its boiling point and melting point compared to simpler compounds. The carboxamide group could potentially form hydrogen bonds, influencing its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with biological targets such as enzymes or receptors. The presence of a 1,2,3-triazole ring suggests potential biological activity, as many biologically active compounds contain this moiety .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential uses. Proper safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. For example, if it shows promising biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

N-cycloheptyl-3-[(4-cyclopropyltriazol-1-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O/c25-19(20-17-7-3-1-2-4-8-17)23-11-5-6-15(12-23)13-24-14-18(21-22-24)16-9-10-16/h14-17H,1-13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAHSRGPHKUJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)N2CCCC(C2)CN3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cycloheptyl-3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidine-1-carboxamide
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N-cycloheptyl-3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidine-1-carboxamide
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N-cycloheptyl-3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidine-1-carboxamide
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N-cycloheptyl-3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidine-1-carboxamide
Reactant of Route 5
N-cycloheptyl-3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidine-1-carboxamide
Reactant of Route 6
N-cycloheptyl-3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidine-1-carboxamide

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